Spectroscopic Characterization of (4-Chloro-3-isopropylphenyl)methanol: A Technical Guide
Spectroscopic Characterization of (4-Chloro-3-isopropylphenyl)methanol: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
(4-Chloro-3-isopropylphenyl)methanol is a substituted aromatic alcohol with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. Its specific substitution pattern—a chlorine atom and an isopropyl group on the phenyl ring—can significantly influence its chemical reactivity, metabolic stability, and biological activity. Therefore, a thorough structural elucidation and confirmation of its identity are paramount for any research and development endeavor.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For (4-Chloro-3-isopropylphenyl)methanol, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
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Sample Preparation: Dissolve approximately 5-10 mg of (4-Chloro-3-isopropylphenyl)methanol in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[1]
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Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm, allowing for accurate chemical shift determination.[2]
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Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is typically a high-field NMR spectrometer (e.g., 400 or 500 MHz).
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Data Acquisition: Acquire the ¹H NMR spectrum. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a short relaxation delay.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Predicted ¹H NMR Data for (4-Chloro-3-isopropylphenyl)methanol (in CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 7.32 | d | 1H | Ar-H |
| 2 | 7.25 | d | 1H | Ar-H |
| 3 | 7.09 | dd | 1H | Ar-H |
| 4 | 4.65 | s | 2H | -CH₂OH |
| 5 | 3.35 | sept | 1H | -CH(CH₃)₂ |
| 6 | 1.65 | s | 1H | -OH |
| 7 | 1.23 | d | 6H | -CH(CH₃)₂ |
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Aromatic Protons (7.09-7.32 ppm): The three signals in the aromatic region confirm the presence of a trisubstituted benzene ring. The distinct chemical shifts and coupling patterns (doublet and doublet of doublets) are indicative of the specific substitution pattern. The proton ortho to the chlorine and meta to the other substituents would be the most downfield, while the proton between the isopropyl and hydroxymethyl groups would be the most upfield and show splitting from its two neighbors.
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Benzylic Protons (4.65 ppm): The singlet at approximately 4.65 ppm, integrating to two protons, is characteristic of the methylene (-CH₂) group of the benzyl alcohol moiety. Its singlet nature indicates no adjacent protons.
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Isopropyl Methine Proton (3.35 ppm): The septet at around 3.35 ppm, integrating to one proton, is characteristic of the methine (-CH) proton of the isopropyl group. The septet splitting pattern arises from coupling with the six equivalent protons of the two methyl groups.
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Hydroxyl Proton (1.65 ppm): The singlet at approximately 1.65 ppm is assigned to the hydroxyl (-OH) proton. The chemical shift of this proton can vary depending on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and does not typically show coupling to adjacent protons.
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Isopropyl Methyl Protons (1.23 ppm): The doublet at around 1.23 ppm, integrating to six protons, is characteristic of the two equivalent methyl (-CH₃) groups of the isopropyl substituent. The doublet splitting is due to coupling with the single methine proton.
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the different types of carbon atoms in a molecule.
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the nucleus being observed. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum, resulting in a single peak for each unique carbon atom.[3][4]
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Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is often used for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
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Instrument Setup and Acquisition: The spectrometer is tuned to the ¹³C frequency. A proton-decoupled pulse sequence is used. A larger number of scans is typically required to obtain a good signal-to-noise ratio.
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Data Processing: The FID is processed similarly to ¹H NMR to generate the final spectrum.
Predicted ¹³C NMR Data for (4-Chloro-3-isopropylphenyl)methanol (in CDCl₃)
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 145.8 | Ar-C (C-isopropyl) |
| 2 | 139.5 | Ar-C (C-CH₂OH) |
| 3 | 132.9 | Ar-C (C-Cl) |
| 4 | 129.5 | Ar-CH |
| 5 | 126.8 | Ar-CH |
| 6 | 125.1 | Ar-CH |
| 7 | 64.7 | -CH₂OH |
| 8 | 27.8 | -CH(CH₃)₂ |
| 9 | 22.9 | -CH(CH₃)₂ |
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Aromatic Carbons (125.1-145.8 ppm): The six signals in this region correspond to the six carbon atoms of the benzene ring. The quaternary carbons (those attached to substituents other than hydrogen) generally have different chemical shifts and often weaker intensities compared to the protonated carbons. The carbon attached to the electron-withdrawing chlorine atom (C-Cl) is expected to be downfield, as is the carbon attached to the isopropyl group.
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Benzylic Carbon (64.7 ppm): The signal at approximately 64.7 ppm is assigned to the benzylic carbon of the -CH₂OH group.
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Isopropyl Carbons (22.9 and 27.8 ppm): The two signals in the aliphatic region are attributed to the isopropyl group. The signal at ~27.8 ppm corresponds to the methine carbon (-CH), and the signal at ~22.9 ppm represents the two equivalent methyl carbons (-CH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).
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Sample Preparation: For a liquid sample like (4-Chloro-3-isopropylphenyl)methanol, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
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Background Spectrum: A background spectrum of the empty spectrometer (or clean salt plates/ATR crystal) is recorded first. This is to subtract the signals from atmospheric water and carbon dioxide.
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Sample Spectrum: The sample is placed in the beam path, and the IR spectrum is recorded.
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Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted IR Absorption Data for (4-Chloro-3-isopropylphenyl)methanol
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3350 | Strong, Broad | O-H stretch | Alcohol |
| ~3050 | Medium | C-H stretch | Aromatic |
| ~2960, ~2870 | Medium-Strong | C-H stretch | Aliphatic (isopropyl, methylene) |
| ~1600, ~1480 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~1030 | Strong | C-O stretch | Primary Alcohol |
| ~820 | Strong | C-H bend | Aromatic (out-of-plane) |
| ~750 | Strong | C-Cl stretch | Aryl Chloride |
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O-H Stretch (~3350 cm⁻¹): A strong and broad absorption band in this region is highly characteristic of the O-H stretching vibration of an alcohol.[5][6] The broadness is due to hydrogen bonding between the alcohol molecules.
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C-H Stretches (2870-3050 cm⁻¹): The absorptions just above 3000 cm⁻¹ are typical for aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to the aliphatic C-H stretches of the isopropyl and methylene groups.
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C=C Aromatic Stretches (~1480-1600 cm⁻¹): These absorptions, which often appear as a pair or a series of peaks, are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.
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C-O Stretch (~1030 cm⁻¹): A strong absorption in this region is indicative of the C-O stretching vibration of a primary alcohol.
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Aromatic C-H Bending (~820 cm⁻¹): The strong absorption in this region is likely due to out-of-plane C-H bending vibrations of the aromatic ring, which can be diagnostic of the substitution pattern.
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C-Cl Stretch (~750 cm⁻¹): A strong absorption in this region is characteristic of the C-Cl stretching vibration of an aryl chloride.
Caption: Principle of IR Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.
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Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a relatively volatile compound like (4-Chloro-3-isopropylphenyl)methanol, direct infusion or injection into a gas chromatograph (GC-MS) are common methods.
-
Ionization: The sample molecules are ionized in the ion source. Electron Ionization (EI) is a common technique that involves bombarding the molecules with high-energy electrons, causing them to lose an electron and form a radical cation (the molecular ion).
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Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: The separated ions are detected, and their abundance is recorded.
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Mass Spectrum: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Predicted Mass Spectrum Data for (4-Chloro-3-isopropylphenyl)methanol
| m/z | Relative Abundance | Possible Fragment |
| 184/186 | Moderate | [M]⁺ (Molecular Ion) |
| 169/171 | High | [M - CH₃]⁺ |
| 151 | Moderate | [M - CH₃ - H₂O]⁺ |
| 141 | High | [M - C₃H₇]⁺ |
| 125 | Moderate | [C₇H₄Cl]⁺ |
| 113 | Moderate | [M - CH₂OH - Cl]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
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Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 184, corresponding to the molecular weight of (4-Chloro-3-isopropylphenyl)methanol (C₁₀H₁₃³⁵ClO). Due to the natural abundance of the ³⁷Cl isotope, a smaller peak at m/z 186 (the M+2 peak) with an intensity of about one-third of the M peak is expected, which is a characteristic signature of a monochlorinated compound.
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[M - CH₃]⁺ (m/z 169/171): Loss of a methyl radical from the isopropyl group is a common fragmentation pathway, leading to a relatively stable benzylic cation. The isotopic pattern for chlorine would be preserved.
-
[M - C₃H₇]⁺ (m/z 141): Loss of the entire isopropyl group as a radical would result in a fragment at m/z 141.
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Loss of Water ([M - H₂O]⁺): While not always a prominent peak for benzyl alcohols, the loss of a water molecule from the molecular ion can occur.
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Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the CH₂OH group can lead to various fragments.
-
Tropylium Ion: Rearrangement to a tropylium ion (C₇H₇⁺) at m/z 91 is a common feature in the mass spectra of benzyl compounds, although its chloro- and isopropyl-substituted analogue would appear at a different m/z.
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Phenyl Cation ([C₆H₅]⁺, m/z 77): Loss of all substituents from the ring can lead to the formation of the phenyl cation.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous structural characterization of (4-Chloro-3-isopropylphenyl)methanol. While this guide has utilized predicted data, the principles of spectral interpretation remain the same for experimental data. For any research or development involving this compound, it is imperative to obtain and analyze these spectra to confirm its identity and purity, thereby ensuring the reliability and reproducibility of subsequent studies.
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